molecular formula C10H9Cl2NO2S B1422267 Quinolin-8-ylmethanesulfonyl chloride hydrochloride CAS No. 1221726-26-6

Quinolin-8-ylmethanesulfonyl chloride hydrochloride

Cat. No.: B1422267
CAS No.: 1221726-26-6
M. Wt: 278.15 g/mol
InChI Key: HNUYOHNQPQGQLZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-8-ylmethanesulfonyl chloride hydrochloride typically involves the reaction of quinoline derivatives with methanesulfonyl chloride in the presence of a suitable base . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process may involve multiple steps, including purification and crystallization, to achieve the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. Quality control measures are implemented to maintain the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-ylmethanesulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases such as sodium hydroxide or potassium carbonate, and nucleophiles like amines or alcohols . The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile, under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various quinoline derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Quinolin-8-ylmethanesulfonyl chloride hydrochloride involves its reactivity with nucleophiles and other reactive species. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various products . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Quinolin-8-ylmethanesulfonyl chloride hydrochloride include:

Uniqueness

This compound is unique due to its specific structure and reactivity. The presence of both the quinoline and sulfonyl chloride groups provides a versatile platform for various chemical transformations, making it valuable in research and industrial applications .

Properties

IUPAC Name

quinolin-8-ylmethanesulfonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S.ClH/c11-15(13,14)7-9-4-1-3-8-5-2-6-12-10(8)9;/h1-6H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUYOHNQPQGQLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CS(=O)(=O)Cl)N=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221726-26-6
Record name 8-Quinolinemethanesulfonyl chloride, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221726-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name quinolin-8-ylmethanesulfonyl chloride hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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